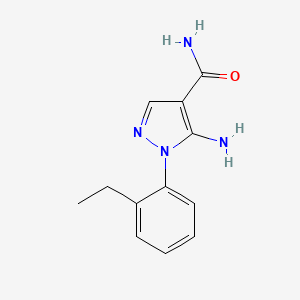
(R)-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol is a chiral compound featuring a unique combination of a chlorinated cyclohexadiene ring and an isoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chlorocyclohexadiene Moiety: This step involves the chlorination of cyclohexa-1,3-diene, followed by its attachment to the isoxazole ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol can be oxidized to form the corresponding ketone.
Reduction: The chlorinated cyclohexadiene ring can undergo reduction to form a cyclohexane derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanone.
Reduction: Formation of ®-1-(4-(2-Chlorocyclohexyl)isoxazol-3-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: This compound can be used as a building block in the synthesis of more complex molecules with potential biological activity.
Biology
Biological Probes: The unique structure of this compound makes it useful as a probe in biological studies to investigate enzyme interactions and receptor binding.
Medicine
Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Material Science: The compound’s structural features may be exploited in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoxazole and chlorocyclohexadiene moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities.
1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)propanol: A structurally similar compound with a propanol group instead of an ethanol group.
Uniqueness
®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol is unique due to its specific chiral configuration and the presence of both a chlorinated cyclohexadiene ring and an isoxazole moiety
Propiedades
Fórmula molecular |
C11H12ClNO2 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
(1R)-1-[4-(2-chlorocyclohexa-1,3-dien-1-yl)-1,2-oxazol-3-yl]ethanol |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)11-9(6-15-13-11)8-4-2-3-5-10(8)12/h3,5-7,14H,2,4H2,1H3/t7-/m1/s1 |
Clave InChI |
ZUULASBPMRNYMP-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=NOC=C1C2=C(C=CCC2)Cl)O |
SMILES canónico |
CC(C1=NOC=C1C2=C(C=CCC2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
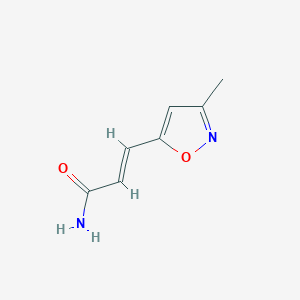
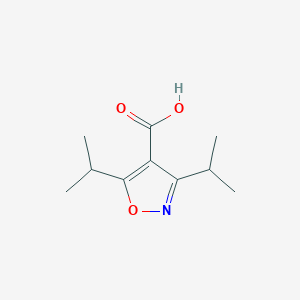
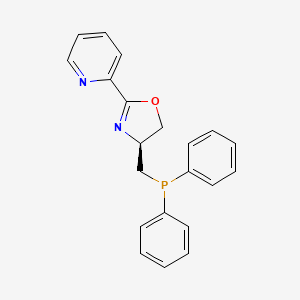
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)


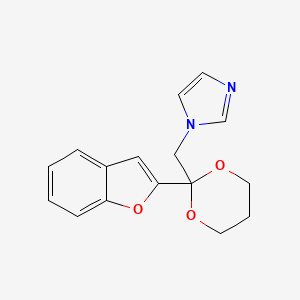
![2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)
![1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12873523.png)
![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)

